(Z)-5-Tridecylidenefuran-2(5H)-one

Description

Overview of Furanone Class Chemistry and its Significance

The furanone skeleton is a versatile pharmacophore, meaning it is a structural feature responsible for a drug's biological activity. ebi.ac.uk Furanone derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and antifungal agents. benthamscience.comebi.ac.uk Their biological activity is often linked to the specific substituents on the furanone ring, which can influence properties like solubility and the ability to interact with biological targets. ontosight.ai

The synthesis of furanone derivatives is an active area of research, with various methods being developed to create novel compounds with enhanced or specific biological activities. benthamscience.com These methods include solid-phase synthesis, cross-coupling reactions, and modifications of the side-chains attached to the furanone core. benthamscience.com

Stereoisomeric Considerations in Furanone Research, Highlighting the (Z)-Configuration

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical aspect of furanone chemistry. nih.govnih.gov Molecules with the same chemical formula but different spatial arrangements are called stereoisomers. wikipedia.org The (Z)-configuration refers to a specific type of stereoisomerism around a double bond, where the highest priority substituent groups are on the same side of the double bond. wikipedia.orgsydney.edu.au

The specific stereochemistry of a furanone derivative can have a profound impact on its biological activity. researchgate.net Different enantiomers (mirror-image stereoisomers) of a furanone can exhibit significantly different biological effects and odor characteristics. nih.govresearchgate.net Therefore, the ability to synthesize stereochemically pure furanones, such as the (Z)-isomer, is crucial for developing targeted therapeutic agents and understanding their mechanism of action. nih.gov

Academic Research Trajectories for (Z)-5-Tridecylidenefuran-2(5H)-one

The research surrounding this compound falls into several specialized areas, leveraging its unique structure for various scientific investigations.

Position within Specialized Furanone Derivatives

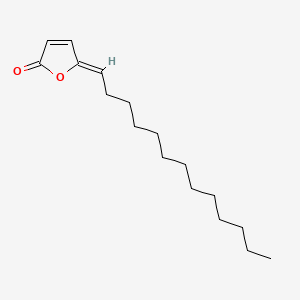

This compound is a derivative of 2(5H)-furanone, characterized by a long tridecylidene chain attached to the 5-position of the furanone ring. This long alkyl chain imparts a significant hydrophobic character to the molecule. The "(Z)-" designation specifies the geometry of the exocyclic double bond where the tridecyl group is attached.

| Property | Value |

| Chemical Formula | C17H28O2 |

| Molecular Weight | 264.4 g/mol |

| CAS Number | 77085-65-5 |

| Synonyms | (5Z)-5-tridecylidenefuran-2-one, 5-[(Z)-Tridecylidene]-2(5H)-furanone |

Table 1: Chemical Properties of this compound chemicalbook.com

Implications for Advanced Synthetic Strategies

The synthesis of specific furanone derivatives like this compound presents unique challenges and opportunities for synthetic chemists. The controlled formation of the (Z)-configured exocyclic double bond is a key synthetic step. Research in this area contributes to the development of stereoselective synthetic methods that can be applied to a broader range of complex molecules. The synthesis of related brominated furanone derivatives has been a subject of intense research, highlighting the importance of developing synthetic protocols for this class of compounds. unipi.it

Role in Investigating Biological Activity Paradigms

While specific biological activity data for this compound is not extensively detailed in the provided search results, the broader class of furanone derivatives is known for a wide spectrum of biological activities. benthamscience.comontosight.ai For instance, some furanone derivatives have shown promising antileishmanial activity. nih.gov The long alkyl chain in this compound suggests it may interact with biological membranes or hydrophobic pockets of enzymes. Research on this compound could contribute to understanding how lipophilicity and stereochemistry influence the biological activity of furanones. The investigation of sulfur-containing 2(5H)-furanone derivatives has revealed their potential as antimicrobial agents, further underscoring the diverse biological roles of this class of compounds. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

77085-65-5 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

(5Z)-5-tridecylidenefuran-2-one |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13- |

InChI Key |

UQSPNCHPSSEQIM-SSZFMOIBSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C\1/C=CC(=O)O1 |

Canonical SMILES |

CCCCCCCCCCCCC=C1C=CC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in Z 5 Tridecylidenefuran 2 5h One Production

Strategic Approaches to (Z)-5-Tridecylidenefuran-2(5H)-one Synthesis

The construction of the this compound molecule involves the formation of a γ-lactone ring functionalized with a C13 alkylidene side chain. Synthetic strategies generally focus on forming the exocyclic C=C bond by reacting a suitable furanone precursor with a C13 aldehyde or its equivalent.

Precursor Selection and Derivatization Routes

The synthesis of the target molecule requires two key precursors: a furanone core and a thirteen-carbon aliphatic chain. The choice of precursors is critical and often dictates the reaction pathway and the stereochemical outcome.

Common furanone precursors include:

2(5H)-Furanone (γ-Butenolide): The parent unsubstituted butenolide can be used in vinylogous aldol (B89426) condensations. rsc.org

5-Hydroxy-2(5H)-furanone: This precursor, often derived from the oxidation of furfural, can be converted into a more reactive intermediate for subsequent olefination reactions.

2-(Trimethylsilyloxy)furan: A common and versatile precursor for vinylogous Mukaiyama aldol reactions, which provides a γ-hydroxyalkyl butenolide that can be subsequently dehydrated to the alkylidene product. acs.org

Phosphoranylidene-butenolides: These are pre-functionalized furanone precursors for Wittig-type reactions.

3,4-Dihalofuran-2(5H)-ones: These can be used in cross-coupling reactions to build the desired structure.

The C13 side chain is typically introduced using:

Tridecanal: An aldehyde that can react directly in condensation or Wittig-type reactions.

Tridecyl-triphenylphosphonium halide: This phosphonium (B103445) salt is the precursor to the ylide needed for a Wittig reaction. libretexts.org

Derivatization of these precursors is often necessary to enhance reactivity or control selectivity. For example, the furanone can be converted to a silyl (B83357) enol ether to facilitate Lewis acid-catalyzed additions. acs.org The alkyl halide used to make a Wittig reagent must be primary to ensure efficient SN2 reaction with triphenylphosphine (B44618). youtube.comyoutube.com

| Precursor Type | Specific Example | Derivatization/Activation Method | Subsequent Reaction Type |

| Furanone Core | 2(5H)-Furanone | Deprotonation with a strong base (e.g., LDA) | Vinylogous Aldol Condensation |

| Furanone Core | 2-(Trimethylsilyloxy)furan | In situ formation from furanone | Vinylogous Mukaiyama Aldol Reaction |

| Furanone Core | 3,4-Dichlorofuran-2(5H)-one | None required | Suzuki Cross-Coupling |

| Side-Chain | 1-Bromododecane | Reaction with Triphenylphosphine | Wittig Reagent Formation |

| Side-Chain | Tridecanal | None required | Wittig Reaction / Aldol Condensation |

Catalysis and Reaction Conditions Optimization

Catalysis is central to achieving efficiency and selectivity in furanone synthesis. Both metal-based and organocatalytic systems have been developed.

Metal Catalysis:

Rhodium (Rh): Rhodium catalysts have been employed in tandem cross-coupling/oxa-Michael addition/dehydrogenation processes to form γ-alkylidenebutenolides from vinyl carboxylic acids and alkenes. rsc.org

Palladium (Pd): Palladium-catalyzed C-H activation and functionalization represent a modern approach to constructing butenolide systems. nih.govresearchgate.net

Gold (Au) and Copper (Cu): A bimetallic Au(I)/Cu system has been shown to effectively catalyze the synthesis of (Z)-γ-alkylidenebutenolides from propargyl α-keto esters via a 1,3-acyloxy migration and a subsequent carbonyl-ene cyclization. acs.org

Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides, have been successfully used in the asymmetric coupling of deconjugated butenolides to generate complex, enantioenriched products. rsc.org

Optimization of reaction conditions is crucial. The choice of base, solvent, and temperature can significantly influence the E/Z selectivity of the final product. For instance, in Wittig reactions, the use of non-stabilized ylides in aprotic, salt-free conditions typically favors the Z-isomer. In aldol-type condensations, thermodynamic control, often achieved by equilibration with a base at higher temperatures, can favor the more stable Z-isomer.

| Catalyst System | Reaction Type | Typical Conditions | Purpose |

| Au(I)/Cu(II) | 1,3-Acyloxy Migration / Carbonyl-Ene | Dichloromethane (DCM), Room Temp | Stereoselective formation of (Z)-isomer |

| Rh(I) | Cross-Coupling / Oxa-Michael Addition | Toluene, 110 °C | One-pot synthesis from simple precursors |

| Pd(II) with Pyridine-type Ligand | C-H Dehydrogenation / Lactonization | Hexafluoroisopropanol (HFIP), 100-130 °C | Regioselective functionalization |

| LDA / LiHMDS | Vinylogous Aldol Condensation | Tetrahydrofuran (THF), -78 °C to RT | Generation of enolate for condensation |

| Quinine-derived Squaramide | Vinylogous Addition | Chlorobenzene, 40 °C | Enantioselective synthesis of analogues |

Comparative Analysis of Reported Synthetic Pathways

Several primary synthetic routes can be envisioned for this compound.

Vinylogous Aldol Condensation: This method involves the reaction of a furanone enolate with an aldehyde (tridecanal). rsc.orgnih.gov The initial product is a γ-hydroxyalkyl butenolide, which is then dehydrated (e.g., using acid or base) to yield the target alkylidenebutenolide. While effective, this method can often lead to mixtures of E and Z isomers, requiring careful optimization of the dehydration step to favor the desired Z-isomer.

Wittig Olefination: The Wittig reaction provides a direct route to the exocyclic double bond by reacting an aldehyde (tridecanal) with a phosphorus ylide derived from a furanone, or, more commonly, reacting a ketone-functionalized precursor (e.g., 5-keto-lactone) with a tridecylidenephosphorane (Ph₃P=CH(CH₂)₁₁CH₃). libretexts.orgmasterorganicchemistry.comlibretexts.org A key advantage is the unambiguous placement of the double bond. libretexts.org The stereoselectivity (Z vs. E) is highly dependent on the nature of the ylide; non-stabilized ylides generally favor the Z-alkene. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion. It often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. HWE reactions with unstabilized phosphonates can also be tuned to favor Z-alkenes.

Transition Metal-Catalyzed Cross-Coupling: Methods like Suzuki or Sonogashira coupling can be used. For example, a Sonogashira coupling of a terminal alkyne with a (Z)-3-bromopropenoic acid derivative, followed by a cyclization step, can provide stereospecific access to (Z)-γ-alkylidenebutenolides. acs.org These methods offer high stereocontrol but may require more complex, multi-step precursor synthesis.

In comparing these pathways, the Wittig and HWE reactions offer the most direct formation of the C=C bond with potentially high Z-selectivity. The aldol condensation is a classical and powerful method but may present challenges in stereocontrol during dehydration. Transition metal-catalyzed methods are highly effective and stereospecific but can be more expensive and less atom-economical. rsc.org

Regioselective and Stereoselective Synthesis of Furanone Derivatives

Control over regiochemistry and stereochemistry is paramount in synthesizing complex molecules like this compound and its analogues.

Achieving and Confirming Z-Configuration Specificity

Achieving a high Z:E ratio in the formation of the exocyclic double bond is a common synthetic challenge. Several factors influence this selectivity:

Thermodynamic vs. Kinetic Control: For many γ-alkylidenebutenolides, the Z-isomer is the thermodynamically more stable product due to reduced steric clash between the alkylidene substituent and the butenolide ring. ingentaconnect.comacs.org Therefore, reaction conditions that allow for equilibration (e.g., prolonged reaction times, higher temperatures, or the presence of a reversible catalyst) can favor the Z-isomer.

Reaction Mechanism: In kinetically controlled reactions like the Wittig reaction, the stereochemical outcome is determined by the transition state geometry. The use of salt-free, non-stabilized ylides leads to an early, puckered oxaphosphetane transition state, which preferentially forms the Z-alkene. libretexts.org

Catalyst Control: Modern catalytic methods, such as the Au(I)/Cu(II) system, have been specifically designed to direct the reaction towards the (Z)-isomer through a controlled cyclization of an allene (B1206475) intermediate. acs.org

Confirmation of Z-Configuration: The stereochemistry of the exocyclic double bond is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR: The chemical shift of the vinylic proton on the exocyclic double bond (the proton on C6 in the IUPAC name, 5-tridecylidene...) is diagnostic. This proton typically appears at a different chemical shift for the Z and E isomers.

Nuclear Overhauser Effect (NOE): NOE spectroscopy is the definitive method for assigning stereochemistry. For the Z-isomer, an NOE correlation would be expected between the vinylic proton of the alkylidene chain and the protons at the C4 position of the furanone ring. Conversely, for the E-isomer, an NOE would be observed between the vinylic proton and the C5-carbonyl group, which is less common.

| Spectroscopic Method | Isomer | Expected Observation | Rationale |

| ¹H NMR | Z vs. E | Different chemical shifts for the vinylic proton (=CH-R) | The proton is in a different electronic environment due to the proximity of the carbonyl group in the E-isomer. |

| NOESY / ROESY | Z-isomer | Correlation between the vinylic proton (=CH-R) and C4-protons of the furanone ring. | Protons are in close spatial proximity (< 5 Å). |

| NOESY / ROESY | E-isomer | No significant correlation between the vinylic proton and C4-protons. | Protons are too far apart for an NOE to be observed. |

| ¹³C NMR | Z vs. E | Different chemical shifts for the alkylidene carbons and the furanone ring carbons (C4, C5). | Steric compression and electronic effects alter the chemical shifts. |

Diastereoselective and Enantioselective Syntheses of Analogues

The synthesis of chiral analogues of this compound, where stereocenters might be present on the furanone ring or the side chain, requires advanced asymmetric methods.

Substrate Control: If a precursor already contains a stereocenter, it can direct the stereochemical outcome of subsequent reactions. For example, an enantiopure γ-hydroxy butenolide can be dehydrated to form a specific enantiomer of a spiro-lactone. umich.edu

Auxiliary Control: A chiral auxiliary can be temporarily attached to the precursor molecule to guide the stereoselective formation of new stereocenters. After the reaction, the auxiliary is removed.

Catalyst Control: This is the most modern and efficient approach. Chiral catalysts, such as those derived from BINOL, bisoxazolines (BOX), or natural alkaloids like quinine, create a chiral environment around the reactants. rsc.org This forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other, leading to a product with high enantiomeric excess (ee). For example, enantioselective vinylogous aldol reactions using chiral Lewis acid catalysts can produce chiral butenolide derivatives with high stereocontrol. nih.gov Similarly, enantioselective additions to deconjugated butenolides are a powerful tool for creating complex chiral structures. rsc.org

These asymmetric strategies allow for the synthesis of a diverse library of chiral furanone analogues, which is crucial for investigating structure-activity relationships in medicinal chemistry.

Mechanistic Investigations of Key Synthetic Transformations

The creation of the (Z)-configured exocyclic double bond in 5-tridecylidenefuran-2(5H)-one is a pivotal step, predominantly achieved through olefination reactions. The stereochemical outcome of these reactions is dictated by the mechanism of the chosen synthetic route, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction being the most prominent.

The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound, in this case, a 5-oxofuran-2(5H)-one derivative. The stereoselectivity of the Wittig reaction is largely dependent on the stability of the ylide. For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed. organic-chemistry.org The mechanism for the reaction with an unstabilized ylide, such as one bearing a long alkyl chain like tridecyl, is generally believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. semanticscholar.org The kinetic control of this cycloaddition favors a specific orientation of the substituents, leading to the preferential formation of the cis-oxaphosphetane, which then decomposes via a syn-elimination to yield the (Z)-alkene and triphenylphosphine oxide. organic-chemistry.org The formation of the highly stable P=O bond is a significant driving force for this reaction. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. conicet.gov.arclockss.org In its conventional form, the HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. conicet.gov.ar However, modifications to the reaction conditions and reagents can steer the selectivity towards the (Z)-isomer. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) in the presence of crown ethers at low temperatures. nih.gov This setup is believed to kinetically favor the formation of the syn-betaine intermediate, which then leads to the (Z)-alkene. The choice of base and solvent is critical in controlling the equilibration between the intermediate diastereomers. researchgate.net

Recent studies have also explored other strategies to achieve high (Z)-selectivity in olefination reactions. The Julia-Kocienski olefination, particularly with recent modifications, has shown promise in delivering (Z)-alkenes with high selectivity. chemrxiv.orgmdpi.com Mechanistic investigations using DFT calculations suggest that in some modified Julia-Kocienski reactions, the (Z)-selectivity is established during the initial 1,2-addition step. chemrxiv.org

Table 1: Comparison of Key Olefination Reactions for Alkene Synthesis

| Reaction | Typical Reagent | Predominant Isomer | Key Mechanistic Feature for (Z)-Selectivity |

|---|---|---|---|

| Wittig Reaction | Unstabilized Ylide | (Z)-Alkene | Kinetically controlled, concerted [2+2] cycloaddition leading to a cis-oxaphosphetane. organic-chemistry.orgsemanticscholar.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Standard Phosphonate Ester | (E)-Alkene | Thermodynamic control favoring the more stable product. conicet.gov.ar |

| Still-Gennari (HWE) Modification | Electron-withdrawing Phosphonate | (Z)-Alkene | Kinetic control using specific bases and conditions to favor the syn-intermediate. nih.gov |

| Julia-Kocienski Olefination | Modified Sulfones | (E) or (Z)-Alkene | Selectivity can be tuned based on reaction modifications, with some variants showing high (Z)-selectivity. chemrxiv.orgmdpi.com |

Novel Synthetic Approaches for the Furanone Scaffold and its Alkylidene Side Chains

The construction of the this compound molecule can be approached in a convergent manner, involving the synthesis of the furanone ring system and the subsequent introduction of the alkylidene side chain.

Synthesis of the Furanone Scaffold:

Several innovative methods for the synthesis of the 2(5H)-furanone core have been developed. One approach involves the cyclization of γ-hydroxyalkynones. While this method often leads to 3(2H)-furanones, variations in catalysts and substrates can potentially be adapted for the synthesis of the 2(5H)-isomer. Another strategy is the direct catalytic synthesis of γ-butyrolactones from alkenes and unsaturated acids, which could be modified to yield the desired furanone precursor. acs.org A one-pot synthesis of 3,4-diaryl-2(5H)-furanones has been reported involving a displacement reaction followed by a tandem HWE reaction, demonstrating the feasibility of constructing substituted furanones in a single step. researchgate.net

Introduction of the Alkylidene Side Chain:

With a suitable 5-oxofuran-2(5H)-one precursor in hand, the tridecylidene side chain can be introduced using stereoselective olefination methods.

A (Z)-selective Wittig reaction would be a primary choice. This would involve the preparation of a tridecylphosphonium ylide from tridecyltriphenylphosphonium bromide and a strong, non-nucleophilic base. The reaction of this unstabilized ylide with the 5-oxofuranone would be expected to yield the (Z)-isomer with good selectivity. organic-chemistry.org

Alternatively, a modified Horner-Wadsworth-Emmons reaction offers another powerful tool for achieving (Z)-selectivity. The Still-Gennari protocol, using a phosphonate with electron-withdrawing ester groups, has been successfully applied to generate (Z)-α,β-unsaturated esters and could be adapted for the synthesis of the target furanone. nih.gov Recent advancements have introduced new reagents for highly (Z)-selective HWE reactions, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which have demonstrated excellent (Z)-selectivity with a range of aldehydes. nih.gov

For the closely related α-alkylidene-γ-butyrolactones, a method involving the alkenylalumination of oxiranes has been shown to produce (Z)-isomers with high selectivity. acs.orgbohrium.comresearchgate.net This strategy involves the reaction of an alkenylaluminum reagent with an epoxide, followed by lactonization. While this approach would require a different synthetic precursor than a 5-oxofuranone, it highlights a novel strategy for controlling the exocyclic double bond stereochemistry in γ-lactone systems. The use of specific metal salts, such as cuprous iodide or zinc chloride, has also been reported to favor the formation of (Z)-α-alkylidene-γ-butyrolactones. oup.com

Table 2: Selected Novel Synthetic Strategies and Reported Selectivities for (Z)-Alkylidene Lactones

| Method | Key Reagents/Conditions | Substrate Type | Reported (Z:E) Selectivity | Reference |

|---|---|---|---|---|

| Still-Gennari HWE | (CF3CH2O)2P(O)CH2COOEt, KHMDS, 18-crown-6 | Aldehydes | Up to 98:2 | nih.gov |

| Modified HWE | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | Aldehydes | Up to 98:2 | nih.gov |

| Alkenylalumination | [α-(Ethoxycarbonyl)alkenyl]diisobutylaluminum, BF3·Et2O | 2-Aryloxiranes | 81-100% Z-selectivity | acs.orgbohrium.comresearchgate.net |

| Metal-mediated Reaction | Cuprous iodide or zinc chloride | Not specified | Major product (Z) | oup.com |

Biosynthetic Considerations and Natural Occurrence of Analogous Furanones

Identification of Natural Sources of Furanone Compounds

Furanone compounds are widespread in nature, having been identified in a variety of organisms, from bacteria and fungi to marine algae and plants. nih.govnih.gov A particularly rich source of halogenated furanones is the marine red alga, Delisea pulchra. nih.govwikipedia.org This alga produces a range of these secondary metabolites, which are localized in specialized gland cells. wikipedia.org These compounds are not merely metabolic byproducts but play a crucial role in the alga's defense mechanisms.

In the realm of terrestrial organisms, furanones are significant contributors to the flavor and aroma of many fruits and cooked foods. nih.govnih.gov For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), known as furaneol, is a key flavor compound in strawberries, pineapples, and raspberries. nih.gov

The following table provides examples of naturally occurring furanone compounds and their sources.

| Compound Name | Natural Source |

| Halogenated Furanones | Delisea pulchra (Red Alga) wikipedia.org |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberry, Pineapple, Raspberry nih.gov |

| Furan (B31954) Fatty Acids | Shewanella putrefaciens (Marine Bacterium) |

| (Z)-5-Tridecylidenefuran-2(5H)-one | Not explicitly documented in reviewed literature |

Elucidation of Biosynthetic Pathways for Related Furanones

The biosynthetic pathways for furanones, particularly those with long alkyl chains, are thought to originate from fatty acid metabolism. nih.govosti.gov Studies on furan fatty acid biosynthesis in marine bacteria and other organisms provide a foundational model for understanding the formation of compounds like this compound.

The biosynthesis of furan fatty acids in the marine bacterium Shewanella putrefaciens is proposed to start with a long-chain fatty acid. osti.gov This precursor undergoes a series of enzymatic transformations, including methylation and desaturation, to form an unsaturated, methylated fatty acid intermediate. nih.govosti.gov This intermediate is then believed to undergo an oxygenation and cyclization cascade to form the furan ring structure. nih.govosti.gov Isotopic labeling studies have shown that molecular oxygen is the source of the oxygen atom in the furan ring of some bacterial furan fatty acids. glbrc.org

In the case of halogenated furanones from Delisea pulchra, the biosynthesis is thought to involve the incorporation of fatty acid precursors, followed by halogenation reactions. researchgate.net

Several classes of enzymes are implicated in the biosynthesis of furanones and their precursors.

Lipoxygenases: In some proposed pathways for furan fatty acids in algae, the initial step involves the oxidation of a fatty acid by a lipoxygenase. nih.gov

Methyltransferases: The formation of methylated furan fatty acids points to the involvement of S-adenosyl methionine (SAM)-dependent methyltransferases. nih.gov

Desaturases: The introduction of double bonds into the fatty acid chain is a critical step and is catalyzed by desaturases. nih.gov

Monooxygenases: A key step in the formation of the furan ring is the incorporation of an oxygen atom, a reaction likely catalyzed by a fatty acid monooxygenase. nih.govosti.gov

Haloperoxidases: In the biosynthesis of halogenated furanones in Delisea pulchra, vanadium-dependent haloperoxidases are key enzymes that catalyze the oxidation of halides, which then react with organic substrates. researchgate.net

Chemoenzymatic Synthesis Strategies for Furanone Structures

The synthesis of furanone structures can be achieved through various chemical methods, and the integration of enzymatic steps offers a powerful strategy for achieving high selectivity and milder reaction conditions. This chemoenzymatic approach is particularly valuable for the synthesis of complex and chiral furanone derivatives. nih.gov

Lipases are a class of enzymes that have shown significant utility in the synthesis of furanone-based compounds. springernature.comnih.gov These enzymes, which naturally catalyze the hydrolysis of fats, can be employed in non-aqueous media to catalyze esterification and transesterification reactions. nih.gov For example, lipases can be used for the kinetic resolution of racemic furanone intermediates, allowing for the preparation of enantiomerically pure compounds. ucc.ie

A chemoenzymatic strategy for the synthesis of a long-chain alkylidenefuranone like this compound could involve the chemical synthesis of a suitable precursor, followed by a lipase-catalyzed step to introduce or modify the alkyl chain, or to resolve a chiral center. For instance, a lipase (B570770) could be used to catalyze the esterification of a hydroxymethylfuranone with tridecanoic acid, followed by chemical steps to form the exocyclic double bond.

Recent advancements have also seen the development of chemoenzymatic cascades for the production of furan-based polyesters, demonstrating the potential for multi-enzyme systems in furan chemistry. rsc.org

Ecological and Evolutionary Contexts of Natural Furanone Production

The production of furanones in various organisms is not a random occurrence but is deeply rooted in ecological and evolutionary pressures. In the marine environment, furanones produced by organisms like the red alga Delisea pulchra serve as a potent chemical defense mechanism. nih.govwikipedia.org These compounds inhibit the settlement of other organisms, a process known as antifouling, by disrupting bacterial communication. nih.govwikipedia.org

This disruption occurs through the interference with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and behavior, including biofilm formation. nih.govnih.govoup.com The halogenated furanones from D. pulchra are structurally similar to the acylated homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. nih.govwikipedia.org By mimicking these signals, the furanones can bind to the bacterial receptor proteins, thereby blocking the intended communication and preventing the formation of biofilms on the alga's surface. nih.govwikipedia.org This is a remarkable example of inter-kingdom signaling and chemical warfare at the microscopic level.

The evolution of furanone production in D. pulchra is likely a response to the intense competition for space and resources in marine ecosystems. oup.com By preventing biofouling, the alga ensures its access to sunlight for photosynthesis and avoids being overgrown by other organisms. The structural diversity of naturally occurring furanones suggests an ongoing evolutionary arms race, with organisms continuously developing new chemical defenses. nih.gov

Structure Activity Relationship Sar and Computational Studies of Z 5 Tridecylidenefuran 2 5h One Derivatives

Influence of Stereochemistry on Biological Activity

The geometry of the double bond at the 5-position of the furanone ring, creating (Z)- and (E)-isomers, is a crucial determinant of bioactivity. While specific comparative studies on the (Z)- and (E)-isomers of 5-tridecylidenefuran-2(5H)-one are not extensively detailed in the provided context, the principles of stereoisomerism in similar bioactive molecules suggest that the two isomers would likely exhibit different potencies. This difference arises because biological targets, such as enzymes and receptors, have specific three-dimensional binding sites. The distinct spatial arrangement of the tridecylidene side chain in the (Z) versus the (E) configuration would lead to different binding affinities and orientations within the target site. For many classes of compounds, one stereoisomer is often significantly more active than the other. mdpi.com

Impact of the Tridecylidene Side Chain on Furanone Efficacy

The C5-position of the furanone ring is a common point for substitution, and the nature of the side chain at this position is a major determinant of biological activity.

The length of the alkyl chain at the C5-position significantly influences antibacterial activity. lookchem.com Research on 5-alkylfuran-2(5H)-ones has established clear structure-activity relationships related to chain length.

Optimal Length: Studies have shown that an optimal length for the alkyl chain at the C5-position results in the best inhibitory activity against bacteria. lookchem.com

Increased Length: As the chain length increases beyond this optimum, the bactericidal effect is enhanced. lookchem.com This suggests that while moderate chain lengths are ideal for inhibiting bacterial growth, longer chains may be more effective at killing the bacteria outright.

General Principles: The length of an alkyl chain impacts the molecule's physical properties, such as its hydrophilic-lipophilic balance (HLB). patsnap.com Longer chains increase lipophilicity, which can enhance interactions with bacterial cell membranes and improve the compound's ability to disrupt membrane integrity or penetrate the cell. However, excessive length can sometimes lead to decreased solubility or poor transport properties, resulting in a loss of activity.

The table below summarizes the general effect of C5-alkyl chain length on the antibacterial activity of furanones.

| Chain Length Variation | Effect on Inhibitory Activity | Effect on Bactericidal Activity | Rationale |

| Short to Optimal | Activity increases with length | Activity increases with length | Improved lipophilicity enhances interaction with bacterial membranes. |

| Optimal Length | Maximum inhibitory activity observed lookchem.com | Strong bactericidal activity | Balanced properties for membrane interaction and cellular uptake. |

| Longer than Optimal | Inhibitory activity may decrease | Bactericidal effect continues to increase lookchem.com | Increased lipophilicity leads to greater membrane disruption, but may reduce bioavailability. |

This table presents a generalized summary based on established principles of alkyl chain effects on bioactivity.

Modifying the tridecylidene side chain through branching or the introduction of functional groups can further modulate the compound's efficacy. While specific studies on branched tridecylidene chains are limited, general principles suggest that branching can alter the molecule's fit into a binding pocket and affect its metabolic stability.

Functionalization, such as the introduction of hydroxyl groups, halogens, or double bonds within the chain, can create new points of interaction with a biological target, potentially increasing potency or altering the mechanism of action. mdpi.com These modifications can also change the compound's solubility and pharmacokinetic properties.

Substituent Effects on the Furanone Ring System

The furanone ring itself is a versatile scaffold that can be modified at various positions, primarily C3 and C4, to tune its biological activity. nih.gov The electronic properties and steric bulk of these substituents are key to their effect.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the furanone ring is a common strategy to enhance bioactivity. benthamdirect.comeurekaselect.com Halogenated furanones, often found in marine organisms, are known to inhibit bacterial biofilm formation and quorum sensing. eurekaselect.comnih.gov The position and number of halogen atoms can have a significant impact. For instance, 3,4-dihalo-2(5H)-furanone derivatives exhibit a wide range of activities, including anticancer and antimicrobial effects. nih.gov

Electron-Withdrawing Groups: Substituents that withdraw electron density from the ring system, such as a nitro group (-NO2), have been shown to increase the cytotoxicity of furanone derivatives against cancer cell lines. orientjchem.orgnih.gov For example, 5-(3-nitrobenzylidene)-2(5H)-furanone was found to be a potent cytotoxic agent. nih.gov

Sulfur-Containing Groups: The addition of sulfur-containing moieties, like sulfonyl groups, can diversify and increase the biological activity of furanones. researchgate.netmdpi.com Chiral 2(5H)-furanone sulfones have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov

The following table provides examples of substituent effects on the furanone ring.

| Substituent Group | Position on Ring | Observed Biological Effect | Example Compound Class |

| Halogens (Br, Cl) | C3, C4 | Enhanced antimicrobial, anti-biofilm, and anticancer activity nih.govbenthamdirect.com | 3,4-Dihalo-5-hydroxy-2(5H)-furanones |

| Nitro (-NO2) | On arylidene at C5 | Increased cytotoxicity against cancer cells nih.gov | 5-(3-Nitrobenzylidene)-2(5H)-furanone |

| Sulfonyl (-SO2R) | C4 | Potent antimicrobial activity against Gram-positive bacteria nih.govnih.gov | 4-(Aryl-sulfonyl)-2(5H)-furanones |

Electronic and Steric Contributions to Activity

The biological activity of furanone derivatives is intricately linked to both the electronic properties and the three-dimensional arrangement (steric factors) of their constituent atoms and functional groups.

Electronic Effects: The reactivity and interaction of the furanone core with biological targets are heavily influenced by its electronic nature. The α,β-unsaturated lactone system is a key feature, acting as a Michael acceptor, which can be crucial for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. The electron-withdrawing or electron-donating nature of substituents on the furanone ring and the alkylidene side chain can modulate the electrophilicity of this system.

For instance, in related 5-arylidene-2(5H)-furanones, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, on the aromatic ring has been shown to enhance cytotoxic activity nih.gov. This suggests that increasing the electron deficiency of the exocyclic double bond can lead to greater biological potency. A quantitative structure-activity relationship (QSAR) study on a series of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones further underscored the dominant role of electronic parameters in determining their antifungal activity nih.gov.

Steric Contributions: The size and shape of the molecule, particularly the long tridecylidene side chain, play a significant role in its ability to fit into the binding site of a biological target. The (Z)-configuration of the exocyclic double bond dictates a specific spatial orientation of the tridecylidene chain, which can be critical for optimal interaction. The length and flexibility of this lipid-soluble chain are likely important for interactions with hydrophobic pockets in target proteins or for partitioning into cellular membranes.

The following table summarizes the general influence of electronic and steric properties on the activity of furanone derivatives, which can be extrapolated to (Z)-5-Tridecylidenefuran-2(5H)-one.

| Structural Feature | Property | General Contribution to Bioactivity |

| α,β-Unsaturated Lactone | Electronic | Acts as a Michael acceptor; electrophilicity influences covalent bonding with targets. |

| Substituents on Furanone Ring | Electronic | Electron-withdrawing groups can enhance reactivity and potency. |

| Tridecylidene Side Chain | Steric | Length and conformation are critical for fitting into hydrophobic binding pockets. |

| (Z)-Configuration | Steric | Defines a specific geometry of the side chain, influencing target recognition. |

Position-Dependent Activity Modulation

The biological activity of furanone derivatives can be significantly altered by the position of various substituents on the furanone ring. While the parent compound is substituted at the 5-position, studies on related furanones demonstrate the importance of substitution patterns.

For example, in a series of 3,4-diaryl-2(5H)-furanones, the nature and position of substituents on the aryl rings were found to be critical for their cytotoxic effects nih.gov. Similarly, for 3-aryl-4-alkylaminofuran-2(5H)-ones, modifications at the 3-position of the furanone ring with hydrophilic groups were suggested as a strategy to optimize antibacterial activity nih.gov.

These findings highlight that while the 5-tridecylidene chain is a defining feature of the primary compound, modifications at other positions of the furanone core could lead to significant modulation of its biological profile. The table below illustrates how positional changes can impact activity in related furanone systems.

| Position on Furanone Ring | Type of Substituent | Observed Impact on Activity (in related furanones) |

| C3 | Aryl groups | Potent cytotoxic activity observed with specific substitution patterns nih.gov. |

| C4 | Alkylamino groups | Influences antibacterial potency nih.gov. |

| C5 | Acyloxymethyl groups | Electronic properties of the acyl group correlate with antifungal activity nih.gov. |

| C5 | Arylidene groups | Substitution on the aryl ring significantly alters cytotoxicity nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For furanone derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their activity.

A study on 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones revealed that electronic parameters were the most significant descriptors correlating with antifungal activity nih.gov. This implies that the ability of the molecule to participate in electronic interactions is a primary determinant of its efficacy. Such models are typically developed using regression analysis, where various calculated molecular descriptors (e.g., electronic, steric, hydrophobic) are correlated with experimentally determined biological data.

The general workflow for a QSAR study on furanones would involve:

Data Set Preparation: Assembling a series of furanone derivatives with their measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods to build a regression model that best correlates the descriptors with activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

These models can then be used to predict the activity of novel, unsynthesized furanone derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

To gain a deeper understanding of how this compound and its analogs interact with their biological targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. In the context of drug discovery, it is used to predict how a ligand, such as a furanone derivative, might bind to the active site of a target protein. For example, in a study of 3-aryl-4-alkylaminofuran-2(5H)-ones, molecular docking was used to model the interaction with the active site of S. aureus tyrosyl-tRNA synthetase, providing insights into the mechanism of their antibacterial action nih.gov. The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and the conformational changes that may occur in both the ligand and the protein upon binding nih.gov. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the calculation of binding free energies and a more detailed analysis of the interaction dynamics, which are crucial for understanding the molecular basis of the furanone's activity.

The combination of molecular docking and MD simulations is a powerful approach to elucidate the binding modes of furanone derivatives and to rationalize their structure-activity relationships, ultimately guiding the design of new and improved therapeutic agents.

Advanced Analytical Methodologies for Z 5 Tridecylidenefuran 2 5h One Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the comprehensive characterization of (Z)-5-Tridecylidenefuran-2(5H)-one. These techniques probe the molecular structure at a fundamental level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to gain a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals are indicative of the neighboring atoms and their spatial relationships. For a related compound, 5-hydroxymethyl-2(5H)-furanone, the olefinic protons of the furanone ring appear at distinct chemical shifts, which is a characteristic feature. nih.gov In this compound, the vinylic proton on the furanone ring and the proton on the exocyclic double bond would be expected to have characteristic chemical shifts and coupling constants that confirm the (Z)-stereochemistry. The long tridecyl chain would exhibit a series of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the furanone ring, particularly the carbonyl carbon and the olefinic carbons, are highly diagnostic. For instance, in furanone derivatives, the carbonyl carbon typically resonates at a downfield chemical shift. The carbons of the tridecylidene chain would appear in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Olefinic H (furanone ring) | 6.0 - 7.5 | Doublet | CH =CH |

| Olefinic H (furanone ring) | 5.0 - 6.0 | Doublet | CH=CH |

| Olefinic H (exocyclic) | 4.5 - 5.5 | Triplet | =CH -CH₂ |

| Methylene H (allylic) | 2.0 - 2.5 | Multiplet | =CH-CH ₂- |

| Methylene H (chain) | 1.2 - 1.6 | Multiplet | -(CH ₂)₁₀- |

| Methyl H (terminal) | 0.8 - 1.0 | Triplet | -CH ₃ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl C | 170 - 175 | C =O |

| Olefinic C (furanone ring) | 145 - 155 | O-C =CH |

| Olefinic C (furanone ring) | 120 - 130 | O-C=C H |

| Olefinic C (exocyclic) | 140 - 150 | C =CH- |

| Olefinic C (exocyclic) | 110 - 120 | C=C H- |

| Methylene C (chain) | 20 - 35 | -(C H₂)₁₁- |

| Methyl C (terminal) | 10 - 15 | -C H₃ |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron ionization (EI) is a common technique that can induce characteristic fragmentation of the furanone ring and the aliphatic side chain. nist.gov Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways by isolating a specific ion and inducing its further fragmentation, providing more detailed structural insights. Common fragmentation pathways for furanone derivatives involve cleavage of the side chain and rearrangements of the furanone ring. arkat-usa.org

Expected Fragmentation Pattern for this compound:

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 264 | [M]⁺ | Molecular Ion |

| [M-CₙH₂ₙ₊₁]⁺ | Loss of alkyl radicals | Cleavage of the tridecyl chain |

| [C₄H₃O₂]⁺ | Furanone ring fragment | Cleavage of the exocyclic double bond |

Note: The specific fragmentation pattern can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretch of the lactone, the C=C stretching of the furanone ring and the exocyclic double bond, and the C-H stretching of the alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its conjugated α,β-unsaturated lactone system, is expected to exhibit a characteristic absorption maximum (λmax) in the UV region. The position of this maximum can be influenced by the solvent and the specific substitution pattern.

Expected Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Absorption | Functional Group/Chromophore |

| IR | ~1750-1780 cm⁻¹ | C=O stretch (lactone) |

| IR | ~1650-1680 cm⁻¹ | C=C stretch (conjugated) |

| IR | ~2850-2960 cm⁻¹ | C-H stretch (alkyl) |

| UV-Vis | ~220-280 nm | π → π* transition (conjugated system) |

X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov For chiral molecules, this method is the gold standard for assigning the stereochemistry. While this compound itself is not chiral, X-ray crystallography can be used to definitively confirm the (Z) geometry of the exocyclic double bond by precisely measuring the bond angles and distances of a suitable single crystal of the compound. The resulting crystal structure would provide detailed information on the planarity of the furanone ring and the conformation of the tridecylidene side chain. nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. sielc.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, further confirming the identity of the compound.

Typical HPLC Parameters for Furanone Derivatives:

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at λmax |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its long alkyl chain, appropriate GC conditions are necessary to ensure sufficient volatility without thermal degradation.

Detailed Research Findings: The analysis of long-chain alkylidenefuranones by GC typically employs a high-temperature, non-polar or mid-polarity capillary column. A common stationary phase for such analyses is a poly(dimethylsiloxane) or a 5% phenyl-substituted polysiloxane, which separates compounds based on their boiling points and, to a lesser extent, their polarity. For this compound, a temperature-programmed analysis is crucial to elute the compound in a reasonable timeframe while maintaining good peak shape.

The injector temperature is typically set high enough to ensure rapid volatilization of the sample, often around 250-280°C. The oven temperature program would start at a lower temperature, for instance, 150°C, and ramp up to a final temperature of around 300-320°C to facilitate the elution of the long-chain compound. The detector of choice is frequently a Flame Ionization Detector (FID) for quantification due to its robustness and linear response to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. The use of GC-MS allows for the determination of the molecular weight and elucidation of the structure of the molecule mdpi.comnih.gov.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| GC System | Agilent 7890B GC coupled to a 5977A MSD |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | 150°C (hold 1 min), ramp to 320°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MSD Transfer Line | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-550 |

Chiral Chromatography for Stereoisomer Resolution

The "(Z)-" designation in this compound refers to the geometry around the exocyclic double bond. While this specifies the E/Z isomerism, furanones can also possess chiral centers, particularly if the alkyl chain contains stereogenic centers. Chiral chromatography is the definitive technique for separating enantiomers and diastereomers.

Detailed Research Findings: For butenolide derivatives, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for stereoisomer resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective. Columns like Chiralcel® OZ-H, which is a cellulose-based CSP, are often used.

The mobile phase typically consists of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The separation mechanism relies on the differential interaction of the stereoisomers with the chiral environment of the stationary phase. The resolution of enantiomers can be fine-tuned by adjusting the composition of the mobile phase and the column temperature. For this compound, a mobile phase of hexane:isopropanol in a 90:10 ratio could be a starting point, with optimization of the modifier percentage to achieve baseline separation of any potential stereoisomers. Detection is typically performed using a UV detector, as the furanone moiety possesses a chromophore.

Table 2: Hypothetical Chiral HPLC Method for Stereoisomer Resolution

| Parameter | Value |

|---|---|

| HPLC System | Shimadzu LC-20AD with SPD-20A UV Detector |

| Column | Chiralcel® OZ-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Method Validation for Robustness and Reliability in Research

The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. The validation process involves demonstrating that the method is suitable for its intended purpose by evaluating several key parameters.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in a mixture.

Detailed Research Findings: To determine the specificity of a GC or HPLC method for this compound, blank samples (matrix without the analyte) and spiked samples are analyzed. The absence of interfering peaks at the retention time of the analyte in the blank demonstrates specificity. In complex matrices, the peak purity can be assessed using a photodiode array (PDA) detector in HPLC or by examining the mass spectra across a GC peak. The selectivity of a chiral method is demonstrated by its ability to resolve all potential stereoisomers from each other and from any impurities.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Detailed Research Findings: Linearity is typically evaluated by analyzing a series of standards of known concentrations, usually at least five. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (r²) close to 1.000. For the quantification of this compound, a typical range might be from 1 to 100 µg/mL.

Table 3: Example of Linearity Data for this compound by GC-FID

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 12,543 |

| 5 | 63,128 |

| 10 | 124,987 |

| 25 | 311,564 |

| 50 | 625,432 |

| 100 | 1,251,876 |

| Regression Equation | y = 12505x + 345 |

| Correlation Coefficient (r²) | 0.9998 |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value.

Detailed Research Findings: Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). It is usually expressed as the relative standard deviation (RSD). Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and is expressed as the percentage recovery. For a validated method, the RSD for precision should typically be less than 2%, and the recovery for accuracy should be within 98-102%.

Table 4: Illustrative Precision and Accuracy Data

| Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=18, 3 days) | Accuracy (% Recovery) |

|---|---|---|---|

| 10 | 1.5% | 1.8% | 101.2% |

| 50 | 1.1% | 1.4% | 99.8% |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex samples.

Detailed Research Findings: For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable hyphenated technique. It combines the separation power of GC with the identification capabilities of MS nih.gov. The mass spectrum of the furanone would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions that can be used to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful if the compound has limited thermal stability or requires derivatization for GC analysis. LC-MS can provide molecular weight information and, with tandem mass spectrometry (MS/MS), can yield structural information through fragmentation studies nih.govchromatographyonline.com. For chiral separations, coupling HPLC with MS (LC-MS) can provide mass information for each separated stereoisomer, confirming their identity.

Ecological Roles and Environmental Applications of Furanone Compounds

Contribution to Chemical Ecology and Interspecies Interactions

Furanones are key players in chemical ecology, acting as signal molecules that mediate interactions between different organisms. researchgate.netepa.gov One of the most well-documented examples is the production of halogenated furanones by the red seaweed Delisea pulchra. researchgate.netepa.gov This marine alga produces these compounds to prevent colonization by bacteria on its surface. researchgate.netepa.govlookchem.com The furanones interfere with a bacterial communication system known as quorum sensing (QS), which bacteria use to coordinate collective behaviors. researchgate.netepa.gov

Quorum sensing in many Gram-negative bacteria relies on N-acylhomoserine lactone (AHL) signaling molecules. nih.gov Furanones mimic the structure of these AHL signals, enabling them to bind to bacterial receptor proteins. lookchem.com This binding disrupts the normal signaling pathway, effectively preventing bacteria from launching coordinated actions such as biofilm formation and the production of virulence factors. researchgate.netepa.govlookchem.comnih.gov This interference with bacterial communication is a sophisticated defense mechanism that allows the seaweed to control its surface microbiome. researchgate.netepa.govlookchem.com

Beyond marine environments, furanones also function as pheromones in insects. For instance, 5-Methyl-4-hydroxy-3(2H)-furanone serves as a male pheromone in a species of cockroach. researchgate.netepa.gov In plants, certain furanones contribute to the aroma of fruits like strawberries and pineapples, which acts to attract animals for seed dispersal. researchgate.netepa.gov These examples highlight the broad role of furanones as intercellular and interspecies signaling molecules across different ecosystems.

Role in Biofouling Prevention and Control in Marine Environments

The accumulation of organisms on submerged surfaces, known as biofouling, is a major issue for maritime industries. Furanones have emerged as a promising, environmentally friendly solution to this problem. nih.gov Their natural ability to inhibit biofilm formation makes them excellent candidates for antifouling coatings. nih.gov

The primary mechanism by which furanones prevent biofouling is through the disruption of quorum sensing in bacteria. lookchem.comnih.gov Biofilm formation is a key initial step in the biofouling process, where bacteria attach to a surface and create a protective matrix. By inhibiting the QS systems that regulate this, furanones can prevent the initial colonization of surfaces by bacteria. lookchem.comnih.gov Studies have shown that halogenated furanones extracted from Delisea pulchra are effective antifouling compounds. nih.gov Synthetic furanone analogues have also been developed and tested for this purpose. nih.gov

Research has demonstrated that 2(5H)-Furanone can inhibit quorum sensing and significantly reduce biofilm formation by a wide range of bacteria. lookchem.comnih.govresearchgate.netevitachem.com This compound disrupts the action of various AHL signal molecules, making it a broad-spectrum agent against the mixed microbial communities responsible for biofouling. lookchem.comresearchgate.netevitachem.com Because furanones typically inhibit bacterial processes without killing the bacteria, they are less likely to promote the development of resistance compared to traditional biocides. lookchem.com This makes them a more sustainable option for controlling biofouling on membranes used in water treatment systems and other marine applications. lookchem.comnih.govnih.gov

Agricultural Applications of Furanone Derivatives

In agriculture, furanone derivatives are being explored and utilized for their potential to protect crops and manage pests. Their biological activity allows them to serve as alternatives to conventional synthetic pesticides.

Furanone compounds have demonstrated antimicrobial and antifungal properties, which are valuable for crop protection. evitachem.com For example, the 2,5-dimethyl derivative of 5-methyl-4-hydroxy-3(2H)-furanone is known to deter the growth of fungi on strawberries. researchgate.netepa.gov More specifically, a related compound, (R)-5-tridecylfuran-2(5H)-one, is being investigated for its potential as a natural antifungal agent to safeguard crops from fungal diseases and potentially enhance yields. lookchem.com

Some commercial products containing furan (B31954) derivatives, such as Furadan, are used as broad-spectrum insecticides that provide both systemic and contact control of a wide variety of pests, including soil and foliar insects. cas.org The application of furan-based compounds extends to fungicides and nematicides, highlighting their versatility in protecting agricultural products.

Furanones are utilized in pest management primarily through their role as semiochemicals, particularly as insect pheromones. These compounds can be used to manipulate the behavior of insect pests, a strategy that forms a key component of Integrated Pest Management (IPM) programs.

A prime example is the use of (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, also known as nuranone. This compound is the sex pheromone produced by the female Japanese beetle. It is synthesized and used in traps to lure male beetles. By trapping the males, their opportunity to mate is reduced, leading to a decrease in the beetle population in the subsequent generation. This method is species-specific and is considered environmentally safe as the pheromone is contained within a trap and targets only the male Japanese beetle. This approach offers a sustainable alternative to broad-spectrum insecticides for controlling this specific pest.

Interactive Data Table: Examples of Furanones and Their Applications

| Compound Name | Role/Application | Organism(s) Involved | Mechanism of Action |

| Halogenated Furanones | Antifouling, Chemical Defense | Delisea pulchra (red seaweed), Marine Bacteria | Quorum Sensing Inhibition |

| 2(5H)-Furanone | Antifouling, Biofilm Inhibition | Various Bacteria (e.g., Aeromonas hydrophila) | Quorum Sensing Inhibition |

| (R)-5-tridecylfuran-2(5H)-one | Antifungal Agent (potential) | Crop Fungi | Not specified |

| (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | Sex Pheromone | Japanese Beetle (Popillia japonica) | Attraction of males for trapping |

| 5-Methyl-4-hydroxy-3(2H)-furanone | Pheromone | Eurycolis florionda (cockroach) | Not specified |

Environmental Fate and Biotransformation of Furanone Structures

These reactive metabolites, such as epoxides or cis-enediones, can interact with cellular components. The presence of competing metabolic pathways and efficient detoxification routes, such as conjugation with glutathione, plays a significant role in modulating the ultimate effects of these compounds.

In natural systems, microorganisms are key to the degradation of furanic compounds. While many furanic aldehydes are toxic to microorganisms, various species, primarily Gram-negative aerobic bacteria, have evolved defense mechanisms and degradation pathways.

A common initial step in the biotransformation of furanic aldehydes like furfural is oxidation to the corresponding carboxylic acid, such as 2-furoic acid. This acid then enters a degradation pathway. For instance, in Cupriavidus basilensis, the pathway for furfural degradation proceeds via 2-furoic acid to the primary intermediate 2-oxoglutarate. The degradation pathways for different furanic compounds can converge; for example, the pathway for 5-hydroxymethylfurfural (HMF) degradation also leads to 2-furoic acid. The genetic and biochemical details of these microbial metabolic pathways are an active area of research, holding promise for applications in bioremediation and the detoxification of industrial waste streams containing furanic compounds.

Microbial and Enzymatic Transformations

Furanone compounds, including (Z)-5-Tridecylidenefuran-2(5H)-one, are subject to transformation by a variety of microorganisms and enzymes, which play a crucial role in their environmental fate and biological activity. While specific studies on the microbial and enzymatic transformation of this compound are not extensively documented, the metabolism of structurally related furanones and lactones provides significant insights into the potential biotransformation pathways.

Microorganisms, particularly fungi, are known to be prolific producers of a diverse array of furanone derivatives. tandfonline.commdpi.com This biosynthetic capability suggests that these organisms also possess the enzymatic machinery to modify and degrade such compounds. Fungal metabolism is a complex set of biochemical processes that allows fungi to break down a wide variety of organic materials. Fungi secrete enzymes that can break down complex molecules into smaller, absorbable compounds, a process that can be applied to furanones present in their environment. For instance, fungi from the genus Penicillium and Aspergillus have been identified as sources of various furanone derivatives. tandfonline.comnih.gov The production of these compounds implies the existence of specific enzymatic pathways that could also be involved in their catabolism.

The enzymatic degradation of furanones primarily involves the hydrolysis of the lactone ring, a reaction catalyzed by enzymes known as lactonases. These enzymes are widespread in nature and play a vital role in various biological processes, including the degradation of signaling molecules in bacteria, a process known as quorum quenching. researchgate.netfrontiersin.org N-acylhomoserine lactones (AHLs), which are structurally similar to some furanones, are key signaling molecules in many Gram-negative bacteria. frontiersin.orgnih.gov The enzymatic degradation of AHLs by lactonases or acylases disrupts bacterial communication and can inhibit biofilm formation. nih.gov This suggests that furanone compounds with similar lactone rings could be susceptible to cleavage by such enzymes.

The biotransformation of furanones can lead to a variety of products with altered biological activities. The specific transformations depend on the microorganism or enzyme involved, as well as the structure of the furanone substrate. Potential microbial transformations could include hydroxylation, oxidation, or reduction of the alkyl side chain, in addition to the cleavage of the furanone ring. These transformations are part of the broader metabolic capabilities of microorganisms to utilize diverse organic compounds as carbon and energy sources. mdpi.com

Table 1: Examples of Fungi Producing Furanone Derivatives

| Fungal Genus | Furanone Derivative Class | Reference |

| Aspergillus | Benzyl furanones | nih.gov |

| Penicillium | Furanone derivatives | tandfonline.com |

| Dendrothyrium | Massarilactones, gregatins | mdpi.com |

Table 2: Enzymes Involved in Lactone Transformation

| Enzyme Class | Action | Substrate Example | Reference |

| Lactonase | Hydrolysis of the lactone ring | N-acylhomoserine lactones | researchgate.netfrontiersin.org |

| Acylase | Deacylation of N-acylhomoserine lactones | N-butyryl- and N-octanoyl-L-homoserine lactones | nih.gov |

Emerging Research Frontiers and Future Prospects for Z 5 Tridecylidenefuran 2 5h One

Development of Next-Generation Furanone Analogues with Enhanced Specificity

The quest for more potent and selective quorum sensing (QS) inhibitors has spurred the development of a diverse range of furanone analogues. nih.govulster.ac.uk Researchers are actively exploring the structure-activity relationships (SAR) of these compounds to design next-generation molecules with improved specificity for their intended bacterial targets. nih.govnih.govrsc.org This involves synthesizing derivatives with modifications to the furanone core and the acyl side chain. nih.govnih.govkoreascience.kr

Key research findings in this area include:

Influence of Side-Chain Length and Functionality: Studies have shown that the length and chemical nature of the side chain play a crucial role in the activity of furanone analogues. nih.gov For instance, furanones with shorter alkyl side chains have demonstrated strong binding against the RhlR receptor in Pseudomonas aeruginosa. nih.gov

Impact of Halogenation: The introduction of halogen atoms, such as bromine, into the furanone structure has been shown to enhance QS inhibitory activity. nih.govmdpi.com This is attributed to altered electronic properties and improved binding affinity to target receptors. nih.gov

Synthesis of Novel Scaffolds: Organic chemists are developing innovative synthetic routes to create novel furanone-based scaffolds. nih.govkoreascience.krorganic-chemistry.org These methods allow for the introduction of diverse functional groups and stereochemical control, leading to a wider array of compounds for biological screening. organic-chemistry.orgmdpi.com For example, one-pot synthesis methods are being employed to efficiently generate libraries of 3,4,5-trisubstituted furan-2(5H)-one derivatives. nih.gov

| Furanone Analogue | Key Structural Modification | Reported Activity/Finding | Citation |

|---|---|---|---|

| 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones | Introduction of a hydroxyalkyl group | Showed interesting structure-activity relationships as quorum sensing inhibitors. | nih.gov |

| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone | Addition of a bulky anthracenyl group | Demonstrated potent cytotoxic activity against cancer cell lines. | nih.gov |

| Chiral 2(5H)-furanone sulfones | Incorporation of a sulfone group and a terpene moiety | Exhibited significant antibacterial activity, particularly against Staphylococcus aureus. | mdpi.comnih.gov |

| 5-(3-nitrobenzylidene)-2(5H)-furanone | Introduction of a nitro group on the benzylidene ring | Found to be a potent cytotoxic agent. | nih.gov |

Exploration of Novel Biological Functions and Targets Beyond Quorum Sensing

While the anti-quorum sensing activity of furanones is well-established, current research is venturing into new territories to uncover additional biological functions and molecular targets. This expansion of scope could lead to the development of furanone-based therapies for a wider range of diseases.

Recent investigations have revealed that furanones can modulate various cellular processes, including:

Anti-inflammatory Effects: Certain furanone derivatives have been shown to possess anti-inflammatory properties. nih.govnih.gov For example, a furanone glycoside derivative, D228, has demonstrated excellent anti-inflammatory bowel disease (IBD) efficacy in vivo by downregulating the MyD88/TRAF6/p38 signaling pathway. nih.gov

Anticancer Activity: A significant body of research points to the cytotoxic effects of furanone derivatives against various cancer cell lines. nih.govnih.gov The introduction of specific substituents, such as nitro groups or anthraquinone (B42736) moieties, can enhance this cytotoxicity. nih.gov Some furanone-based compounds have been found to inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents. rsc.org

Enzyme Inhibition: Furanone scaffolds are being explored as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govnih.gov

Modulation of Secretion Systems: Research has indicated that brominated furanones can inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical virulence factor. mdpi.com

Integration with Advanced Materials Science for Innovative Applications

The unique biological properties of (Z)-5-Tridecylidenefuran-2(5H)-one and its analogues are being leveraged in the field of materials science to create innovative functional materials with antibiofilm and other desirable characteristics.

Key areas of development include:

Antifouling Coatings: Furanones are being incorporated into coatings for marine and medical applications to prevent biofouling. frontiersin.orgnih.gov These coatings release furanones over time, inhibiting bacterial colonization and biofilm formation on surfaces. frontiersin.org

Furanone-Releasing Polymers: Researchers are developing polymers and other materials that can be loaded with furanones and release them in a controlled manner. This approach is being explored for creating medical devices with reduced risk of bacterial infection.

Functionalized Nanoparticles: Furanones can be attached to nanoparticles to enhance their delivery and efficacy. This strategy is being investigated for targeted drug delivery and advanced antimicrobial therapies.

Surfactant Development: Furanone derivatives have been used in the synthesis of novel amphoteric surfactants with potential applications in various industries. rsc.org

Computational Design and Discovery of Furanone-Based Scaffolds

Computational methods are playing an increasingly vital role in the discovery and design of new furanone-based compounds with tailored properties. mdpi.comnih.govresearchgate.netnih.gov These in silico approaches accelerate the research and development process by predicting the activity and properties of virtual compounds before they are synthesized in the lab.

Key computational techniques being employed include: